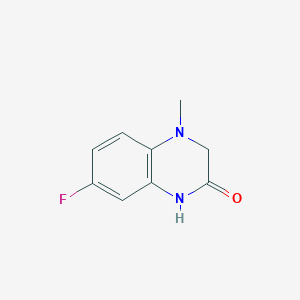

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 1033312-09-2

Cat. No.: VC3393569

Molecular Formula: C9H9FN2O

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033312-09-2 |

|---|---|

| Molecular Formula | C9H9FN2O |

| Molecular Weight | 180.18 g/mol |

| IUPAC Name | 7-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one |

| Standard InChI | InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13) |

| Standard InChI Key | JLHJQEALGKKBER-UHFFFAOYSA-N |

| SMILES | CN1CC(=O)NC2=C1C=CC(=C2)F |

| Canonical SMILES | CN1CC(=O)NC2=C1C=CC(=C2)F |

Introduction

Synthesis Methods

The synthesis of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves condensation reactions between appropriate precursors. A common method involves the reaction of a fluorinated aniline with a suitable aldehyde or ketone in the presence of a catalyst.

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| 4-Fluoroaniline, Acetone | HCl, reflux, 2 hours | 60-70% |

| 4-Fluoroaniline, Glyoxal | NaOH, room temperature, 24 hours | 50-60% |

Biological Activity

Quinoxalines are known for their broad spectrum of biological activities. While specific data on 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is limited, related compounds have shown:

-

Antimicrobial Activity: Quinoxalines have been reported to exhibit activity against various bacteria and fungi.

-

Anticancer Activity: Some quinoxalines have demonstrated potential as anticancer agents by inhibiting cell proliferation.

Research Findings

Recent studies have focused on the modification of quinoxaline structures to enhance their biological activities. The introduction of fluorine and methyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds.

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Fluorination at the 7-position | Enhanced lipophilicity and potential bioavailability | |

| Methylation at the 4-position | Increased solubility and stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume